molecular formula C9H12O B1266017 2-Ethyl-4-methylphenol CAS No. 3855-26-3

2-Ethyl-4-methylphenol

Cat. No.: B1266017
CAS No.: 3855-26-3
M. Wt: 136.19 g/mol
InChI Key: AVVVXUXMKWPKAJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylphenol, also known as 2-ethyl-p-cresol, is an organic compound with the molecular formula C9H12O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct chemical properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylphenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Ethyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).

    Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters.

Major Products Formed:

Scientific Research Applications

2-Ethyl-4-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Ethyl-4-methylphenol can be compared with other similar compounds, such as:

Uniqueness: The presence of both ethyl and methyl groups in this compound provides unique chemical properties, such as increased hydrophobicity and distinct reactivity compared to other cresols .

Properties

IUPAC Name

2-ethyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVXUXMKWPKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191879
Record name 2-Ethyl-p-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3855-26-3
Record name 2-Ethyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3855-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-p-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-P-CRESOL
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Record name 2-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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